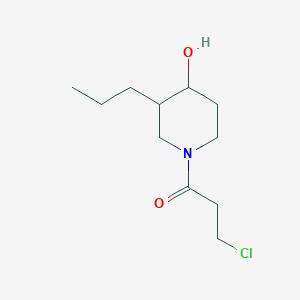
3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one
説明
3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one, also known as 3-CPP, is an organic compound with a wide range of applications in the fields of medicinal chemistry, synthetic chemistry, and biochemistry. It is a type of piperidine derivative, and has been used as a reagent in the synthesis of various compounds. 3-CPP has also been used as a tool in scientific research, as it has been found to affect biochemical and physiological processes in various organisms.
科学的研究の応用
Synthesis and Chemical Properties
Research on compounds structurally related to 3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one has focused on their synthesis, chemical properties, and potential as intermediates for further chemical reactions. For example, the synthesis of similar compounds involves reactions that allow for the easy substitution and dehalogenation, leading to the formation of derivatives with potential in drug development and material science (Schlosser et al., 1973).
Pharmacological Potential
Although the specific compound is not directly mentioned, related research points towards the exploration of pharmacological properties in structurally similar compounds. For instance, studies on compounds with piperidinyl groups and chloro substituents have investigated their roles as intermediates in synthesizing pharmaceutical agents with various biological activities. This includes research into antagonists for specific receptors, suggesting potential applications in developing new therapeutic agents (Czeskis, 1998).
Antimicrobial and Antioxidant Activities
Some derivatives of chloro and hydroxy substituted piperidines have been studied for their antimicrobial and antioxidant activities. These studies reveal that certain compounds in this chemical class possess significant biological activities, which may inform the development of new antimicrobial and antioxidant agents. Such properties are crucial for pharmaceutical applications, including the treatment of infectious diseases and the development of compounds that can mitigate oxidative stress (Čižmáriková et al., 2020).
Molecular Docking and Structural Analysis
Advanced research includes the synthesis and detailed structural analysis of compounds with similar functional groups, employing techniques like molecular docking, DFT calculations, and X-ray crystallography. These studies not only elucidate the chemical structure but also explore the interaction with biological molecules, which is pivotal in drug design and discovery processes. Such research underscores the potential of these compounds in the design of molecules with specific biological functions, including enzyme inhibition and receptor antagonism (Wu et al., 2022).
特性
IUPAC Name |
3-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-3-9-8-13(7-5-10(9)14)11(15)4-6-12/h9-10,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKBGBCLQOVMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



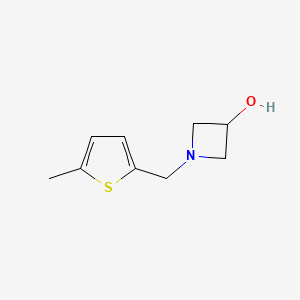
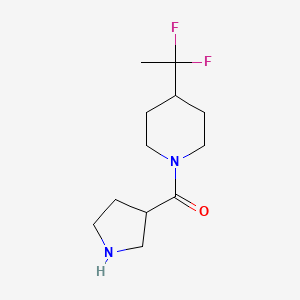
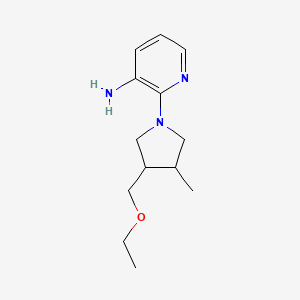
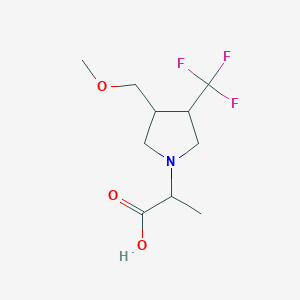
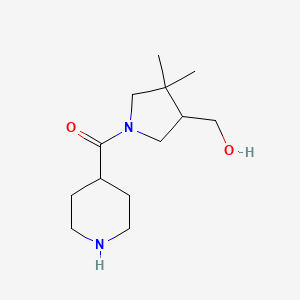
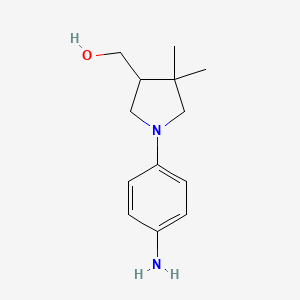
![2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491028.png)
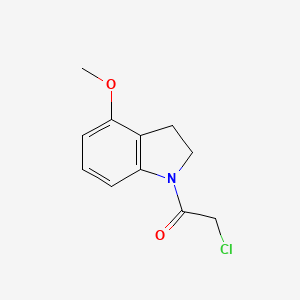
![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)

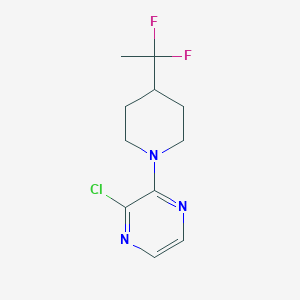

![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)